2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-13-19(28-21(22(24)25)14-6-4-3-5-7-14)11-10-17-16-9-8-15(27-2)12-18(16)23(26)29-20(13)17/h3-12,21H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLWGEUHKYAYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid typically involves multiple steps, starting with the formation of the benzo[c]chromen-3-yl core. This can be achieved through a series of reactions including cyclization, oxidation, and methylation. The phenylacetic acid moiety is then introduced through a substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as flow chemistry might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl group to a carboxylic acid.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Utilizing nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Formation of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid.
Reduction: : Production of 2-(8-Methoxy-4-methyl-6-hydroxybenzo[c]chromen-3-yl)oxy-2-phenylacetic acid.
Substitution: : Generation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Antioxidant Activity
α-Methyl-4-(3-oxo-2H-1,2-benzoisoselenazol-2-yl)benzeneacetic Acid (MBB A)
- Core Structure : Benzoisoselenazol (selenium-containing heterocycle) vs. benzo[c]chromen (oxygen-containing heterocycle).
- Functional Groups : Both compounds share a phenylacetic acid backbone but differ in substituents. MBB A includes a selenium-based isoselenazol ring, while the target compound has a methoxy-substituted chromen system.
- Biological Activity: Its activity is enhanced by glutathione (GSH), suggesting a mechanism involving selenol intermediates or direct reduction of lipid peroxides .
- Key Difference: The selenium atom in MBB A likely enhances redox activity compared to the oxygen-dominated chromen system in the target compound.
N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
- Core Structure : Chromen-7-yloxy vs. chromen-3-yloxy in the target compound.
- Functional Groups: Acetamide-linked thiazolidinone vs. phenylacetic acid.
- Relevance : The position of the chromen-oxy group (3 vs. 7) may influence steric interactions with biological targets. For example, 7-yloxy derivatives are synthesized for antimicrobial or anticancer applications, but the 3-yloxy substitution in the target compound could alter binding affinity or metabolic stability .
Metal-Binding Compounds
1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP) Complexes
- Core Structure : Pyrazolone vs. chromen.
- Function : HPMBP forms stable complexes with metal ions (e.g., Nd³⁺, UO₂²⁺), enabling applications in catalysis or radiopharmaceuticals. The uranyl complex [UO₂(PMBP)₂(TBPO)] adopts a pentagonal bipyramidal geometry, highlighting the ligand’s chelating efficiency .
- Comparison: The target compound’s phenylacetic acid group lacks the keto-enol tautomerism required for metal coordination, limiting its utility in metal-binding applications.
4-(Quinoxalyl-2-oxy)phenyl Alkyl Phosphoramidates
- Core Structure: Quinoxaline vs. chromen.
- Function: Phosphoramidates are studied for pesticidal or antiviral activity. The quinoxalyl-oxy group may enhance π-π stacking interactions in biological systems .
Biological Activity
2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzo[c]chromen derivatives, which are known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound is this compound, with a molecular formula of C24H20O6 and a molecular weight of 404.4 g/mol. The structure includes a phenylacetic acid moiety linked to a benzo[c]chromen derivative, which is critical for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Antioxidant Activity : The presence of methoxy and methyl groups in its structure enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antibacterial Activity
Recent studies have assessed the antibacterial properties of similar benzo[c]chromen derivatives against pathogenic bacteria. For instance, a methanolic extract containing flavonoids exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with MIC values suggesting potential effectiveness in treating bacterial infections .
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown that derivatives of this compound can reduce cell viability significantly. For example, IC50 values were reported at 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating potent antiproliferative effects .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy derivatives on tumor growth in mice models. Results indicated a reduction in tumor size by up to 50% compared to control groups, supporting the compound's potential as an anticancer agent.
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of similar compounds in a rat model of arthritis. The treatment group showed decreased levels of inflammatory markers (TNF-alpha, IL-1β) compared to untreated controls.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
